Ethyl 3-acetoxybutanoate
Overview
Description
Ethyl 3-acetoxybutanoate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzymatic Transformation and Synthesis :
- Turcu et al. (2007) demonstrated the transformation of racemic ethyl 3-hydroxybutanoate into ethyl (R)-acetoxybutanoate using enantioselective acylation with isopropenyl acetate, followed by mesylation and inversion of configuration (Turcu, Kiljunen, & Kanerva, 2007).
- Griesbeck and Seebach (1987) described the conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone (Griesbeck & Seebach, 1987).
- Shimizu et al. (1990) synthesized ethyl (R)-4-chloro-3-hydroxybutanoate through asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (Shimizu et al., 1990).
Applications in Wine Analysis :
- Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, finding its predominant presence in red and white wines (Gammacurta et al., 2018).
- Lytra et al. (2013) studied the impact of 12 red wine esters on the perception of fruity aromas, identifying ethyl-3-hydroxybutanoate's role in modulating fruity aromas (Lytra et al., 2013).
Synthesis of Pharmaceutical Intermediates :
- Yamamoto et al. (2002) researched the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells (Yamamoto, Matsuyama, & Kobayashi, 2002).
- Ni et al. (2013) developed a scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important chiral intermediate for the synthesis of ACE inhibitors (Ni, Su, Li, Zhou, & Sun, 2013).
Kinetic Studies and Chemical Reactions :
- Dominguez et al. (1996) examined the pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, providing insights into its chemical behavior under specific conditions (Dominguez, Chuchani, Quijano, Orozco, & Restrepo, 1996).
Fermentation and Biocatalysis :
- Zhao Jin-mei (2008) summarized the synthesis routes and research developments of (R)-HPBE, an important intermediate for synthesizing ACE inhibitors, using biocatalyst methods (Zhao, 2008).
- Kometani et al. (1993) investigated the large-scale preparation of (S)-ethyl 3-hydroxybutanoate through baker's yeast-mediated bioreduction, emphasizing its role as a chiral starting material (Kometani, Yoshii, Kitatsuji, Nishimura, & Matsuno, 1993).
Mechanism of Action
Target of Action
Ethyl 3-acetoxybutanoate, also known as Ethyl acetoxy butanoate (EAB), is a volatile chemical compound . The primary target of EAB in humans is the gamma-hydroxybutyrate (GHB) receptor . GHB receptors are predominantly found in the central nervous system, where they play a crucial role in neurotransmission .
Mode of Action
EAB can be metabolized in humans into GHB . GHB is a naturally occurring neurotransmitter and a psychoactive drug. It acts on the GHB receptor to produce sedative effects
Biochemical Pathways
The biochemical pathway of EAB involves its metabolism into GHB
Pharmacokinetics
It is known that eab can be metabolized into ghb in humans . The bioavailability, distribution, and excretion of EAB and its metabolites are areas for future research.
Result of Action
The molecular and cellular effects of EAB’s action primarily relate to its metabolism into GHB and the subsequent activation of GHB receptors . This can produce sedative effects . .
Biochemical Analysis
Biochemical Properties
Ethyl 3-acetoxybutanoate plays a significant role in various biochemical reactions. It is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction results in the formation of ethyl 3-hydroxybutanoate and acetic acid . Additionally, this compound can be metabolized into gamma-hydroxybutyrate (GHB), a compound with sedative effects . The nature of these interactions highlights the compound’s potential influence on metabolic pathways and enzyme activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving GABA receptors, due to its conversion to GHB . This interaction can modulate neurotransmission and impact gene expression related to neurotransmitter synthesis and release. Furthermore, this compound may alter cellular metabolism by affecting the balance of acetyl-CoA and other key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by esterases, leading to the formation of ethyl 3-hydroxybutanoate and acetic acid . This reaction can influence enzyme activity and metabolic flux. Additionally, the compound’s conversion to GHB allows it to bind to GABA receptors, modulating neurotransmission and potentially altering gene expression . These interactions highlight the compound’s multifaceted effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of enzymes . Over time, this compound may degrade into its hydrolysis products, which can have different biochemical effects. Long-term studies have shown that the compound’s impact on cellular function can vary, with potential changes in enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism . At higher doses, this compound can exhibit toxic effects, potentially leading to adverse outcomes such as enzyme inhibition and disruption of metabolic pathways . These threshold effects highlight the importance of dosage considerations in biochemical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be hydrolyzed by esterases to produce ethyl 3-hydroxybutanoate and acetic acid . Additionally, the compound’s conversion to GHB involves interactions with enzymes such as gamma-butyrolactone dehydrogenase . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, highlighting its role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as lipid solubility and the presence of specific transporters . These interactions determine the compound’s distribution and its potential effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with esterases may occur in the cytoplasm or within organelles such as the endoplasmic reticulum . These localization patterns are crucial for understanding the compound’s activity and function within cells.
Properties
IUPAC Name |
ethyl 3-acetyloxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-8(10)5-6(2)12-7(3)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYJXYRFBRWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336958 | |
Record name | Ethyl 3-(acetyloxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27846-49-7 | |
Record name | Ethyl 3-(acetyloxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl DL-3-Acetoxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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